5-(1-Adamantyl)-2-thiophenecarbaldehyde
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Overview
Description
5-(1-Adamantyl)-2-thiophenecarbaldehyde: is an organic compound that features a unique structure combining an adamantyl group with a thiophene ring. The adamantyl group is a bulky, diamondoid structure known for its stability and rigidity, while the thiophene ring is a sulfur-containing heterocycle. This combination imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Adamantyl)-2-thiophenecarbaldehyde typically involves the introduction of the adamantyl group to the thiophene ring. One common method involves the reaction of 1-adamantyl bromide with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Adamantyl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-(1-Adamantyl)-2-thiophenecarboxylic acid.
Reduction: 5-(1-Adamantyl)-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-(1-Adamantyl)-2-thiophenecarbaldehyde is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research due to its structural features. It can be used to design molecules with antimicrobial or anti-inflammatory properties. Studies have shown that derivatives of adamantyl-thiophene compounds exhibit significant biological activity .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties. Its rigid structure contributes to the stability and durability of these materials .
Mechanism of Action
The mechanism of action of 5-(1-Adamantyl)-2-thiophenecarbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets. The adamantyl group is known to enhance the lipophilicity of molecules, facilitating their interaction with lipid membranes and potentially altering cellular functions. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to various biological targets .
Comparison with Similar Compounds
1-Adamantylamine: Known for its antiviral properties and used in the treatment of influenza.
2-Adamantanone: Utilized in the synthesis of various pharmaceuticals and advanced materials.
5-(1-Adamantyl)-2-thiophenemethanol:
Uniqueness: 5-(1-Adamantyl)-2-thiophenecarbaldehyde stands out due to the presence of both the adamantyl group and the thiophene ring, which impart unique chemical properties. The combination of these two moieties allows for versatile chemical modifications and applications in diverse fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H18OS |
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Molecular Weight |
246.4 g/mol |
IUPAC Name |
5-(1-adamantyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H18OS/c16-9-13-1-2-14(17-13)15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,9-12H,3-8H2 |
InChI Key |
QXOIHCZQECADEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(S4)C=O |
Origin of Product |
United States |
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